molecular formula C27H26N4O3S B2837818 N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide CAS No. 637320-49-1

N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide

Cat. No. B2837818
CAS RN: 637320-49-1
M. Wt: 486.59
InChI Key: GSHLDIKASFIRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a benzo[de]isoquinoline structure, which is a type of polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[de]isoquinoline structure is a polycyclic aromatic hydrocarbon, which means it has multiple interconnected aromatic rings .

Scientific Research Applications

Platelet Antiaggregating Activity

  • Compounds similar to N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide, particularly those including thiourea derivatives, have been synthesized and evaluated for their platelet antiaggregating activity. Some of these compounds exhibited activity superior or comparable to acetylsalicylic acid, alongside moderate hypoglycemic activity and competitive antiacetylcholine effects (Ranise et al., 1991).

Anti-Acetylcholinesterase Activity

  • Piperidine derivatives, including those structurally related to the specified compound, have been synthesized and tested for anti-acetylcholinesterase (anti-AChE) activity. Modifying the benzamide with a bulky moiety significantly increased activity, with some compounds showing potent inhibitory effects on AChE, indicating potential as antidementia agents (Sugimoto et al., 1990).

Synthesis in Aqueous Medium

  • A proficient method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction in water has been reported. This approach demonstrates the versatility of reactions involving components like piperidine, highlighting eco-friendly synthesis methods (Rostami-Charati, 2013).

Antimicrobial Activity

  • Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, sharing structural similarities with the specified compound, have been synthesized and evaluated for their antimicrobial activity, showing potential against various bacterial species (Babu et al., 2015).

Anticancer and Antimicrobial Properties

  • Compounds incorporating piperazine moieties and 1,3,5-triazine structural motifs have shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, indicating their potential application in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-18(32)20-7-2-8-21(17-20)28-27(35)30-14-11-29(12-15-30)13-16-31-25(33)22-9-3-5-19-6-4-10-23(24(19)22)26(31)34/h2-10,17H,11-16H2,1H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHLDIKASFIRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide

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